7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- is a chemical compound known for its unique structure and properties It belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxy-substituted benzopyran with a sulfur-containing reagent to introduce the thione group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone under specific conditions.
Reduction: The thione group can be reduced to a thiol or further to a hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme interactions.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or coatings
Wirkmechanismus
The mechanism by which 7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- exerts its effects involves its interaction with molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxsalen: Known for its use in phototherapy, particularly in treating skin conditions like psoriasis.
Imperatorin: A natural furanocoumarin with various biological activities.
Heraclenin: Another furanocoumarin with potential medicinal properties
Uniqueness
7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- is unique due to its thione group, which imparts distinct reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and biological studies, where specific interactions with biomolecules are desired .
Eigenschaften
CAS-Nummer |
72142-97-3 |
---|---|
Molekularformel |
C12H8O3S |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
9-methoxyfuro[3,2-g]chromene-7-thione |
InChI |
InChI=1S/C12H8O3S/c1-13-12-10-8(4-5-14-10)6-7-2-3-9(16)15-11(7)12/h2-6H,1H3 |
InChI-Schlüssel |
PAGXNNWUSDPOFA-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=S)O2 |
Kanonische SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=S)O2 |
Key on ui other cas no. |
72142-97-3 |
Synonyme |
8-methoxythionepsoralen 8-MOTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.